An In-depth Technical Guide to 2-(Pyridin-4-ylmethyl)piperazine: Properties, Synthesis, and Biological Significance
An In-depth Technical Guide to 2-(Pyridin-4-ylmethyl)piperazine: Properties, Synthesis, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 2-(Pyridin-4-ylmethyl)piperazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document delves into its core molecular descriptors, a representative synthetic protocol, and explores its potential biological significance, particularly in the context of neuropharmacology.
Core Compound Identification and Properties
Chemical Identity:
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Systematic Name: 2-(Pyridin-4-ylmethyl)piperazine
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Common Synonym: 2-(4-Pyridinyl)piperazine
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CAS Number: 111781-57-8[1]
Molecular Structure and Identifiers:
The structure of 2-(Pyridin-4-ylmethyl)piperazine consists of a piperazine ring linked to a pyridine ring through a methylene bridge. This arrangement of a basic piperazine core and an aromatic pyridine moiety is a common scaffold in a variety of biologically active molecules[2].
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Molecular Formula: C₁₀H₁₅N₃
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SMILES: C1CN(CCN1)Cc2ccncc2
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InChI: 1S/C10H15N3/c1-4-12-10-8-13(9-10)7-11-5-2-3-6-11/h2-3,5-6,10,12H,4,7-9H2,1H3
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InChIKey: QXMBJNMNHCGVDT-UHFFFAOYSA-N
Physicochemical and Molecular Descriptors:
A thorough understanding of a compound's physicochemical properties is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. The key molecular descriptors for 2-(Pyridin-4-ylmethyl)piperazine are summarized in the table below.
| Descriptor | Value | Source |
| Molecular Weight | 177.25 g/mol | [1] |
| XLogP3 | -0.4 | [1] |
| Hydrogen Bond Donor Count | 2 | [1] |
| Hydrogen Bond Acceptor Count | 3 | [1] |
| Rotatable Bond Count | 1 | [1] |
| Topological Polar Surface Area | 37.0 Ų | [1] |
These descriptors suggest that 2-(Pyridin-4-ylmethyl)piperazine possesses favorable drug-like properties, including good aqueous solubility (indicated by the negative LogP value) and a relatively small and flexible structure.
Synthesis Methodology: A Representative Protocol
The synthesis of pyridylpiperazine derivatives often involves nucleophilic substitution reactions. The following is a representative, step-by-step protocol for the synthesis of a similar pyridylpiperazine derivative, which can be adapted for 2-(Pyridin-4-ylmethyl)piperazine. This protocol is based on the well-established reaction between a halo-substituted pyridine and piperazine[3].
Reaction Scheme:
4-(Chloromethyl)pyridine + Piperazine → 2-(Pyridin-4-ylmethyl)piperazine
Experimental Protocol:
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Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve piperazine (2.0 equivalents) in a suitable solvent such as acetonitrile.
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Addition of Reagents: To the stirred solution, add 4-(chloromethyl)pyridine hydrochloride (1.0 equivalent) and a base such as potassium carbonate (2.5 equivalents) to neutralize the hydrochloride and facilitate the reaction.
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Reaction Conditions: Heat the reaction mixture to reflux (approximately 82°C for acetonitrile) and maintain this temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Filter the solid byproducts (potassium carbonate and potassium chloride) and wash with a small amount of fresh solvent.
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Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. The crude product can then be purified by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure 2-(Pyridin-4-ylmethyl)piperazine.
Causality Behind Experimental Choices:
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Excess Piperazine: Using an excess of piperazine helps to drive the reaction to completion and minimizes the formation of bis-substituted byproducts.
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Potassium Carbonate: This base is crucial for deprotonating the piperazine nitrogen, increasing its nucleophilicity, and neutralizing the HCl formed during the reaction.
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Acetonitrile as Solvent: Acetonitrile is a polar aprotic solvent that is suitable for SN2 reactions and has a convenient boiling point for reflux.
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Column Chromatography: This is a standard and effective method for purifying organic compounds based on their polarity, ensuring a high purity of the final product.
Biological Significance and Potential Signaling Pathway
Piperazine and its derivatives are known to exhibit a wide range of pharmacological activities, with many acting on the central nervous system[4][5]. Several studies have indicated that piperazine-containing compounds can modulate the activity of neurotransmitter receptors, including GABAergic and serotonergic systems[1][6].
The GABA-A receptor, a ligand-gated ion channel, is the primary mediator of fast synaptic inhibition in the brain. Its modulation by various therapeutic agents is a key mechanism for treating anxiety and other neurological disorders[7]. The structural similarity of 2-(Pyridin-4-ylmethyl)piperazine to other known GABAergic modulators suggests its potential to interact with this receptor.
Proposed Mechanism of Action: Modulation of GABA-A Receptor Signaling
The following diagram illustrates the potential mechanism by which a piperazine derivative like 2-(Pyridin-4-ylmethyl)piperazine could modulate GABA-A receptor signaling, leading to an anxiolytic-like effect.
Caption: Proposed modulation of GABA-A receptor signaling by 2-(Pyridin-4-ylmethyl)piperazine.
This proposed pathway suggests that 2-(Pyridin-4-ylmethyl)piperazine could act as a positive allosteric modulator of the GABA-A receptor. By binding to a site distinct from the GABA binding site, it may enhance the receptor's affinity for GABA or increase the channel's opening frequency or duration. This leads to an increased influx of chloride ions, hyperpolarization of the postsynaptic neuron, and ultimately, an inhibitory effect that could manifest as anxiolysis.
Conclusion
2-(Pyridin-4-ylmethyl)piperazine is a molecule with significant potential for further investigation in the field of drug discovery. Its favorable physicochemical properties, coupled with the known neuropharmacological activities of the piperazine scaffold, make it an attractive candidate for the development of novel therapeutics targeting central nervous system disorders. The synthetic route is accessible, and its potential to modulate key signaling pathways, such as the GABAergic system, warrants further in-depth biological evaluation. This guide provides a foundational understanding for researchers and scientists to build upon in their exploration of this promising compound.
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